2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile
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Overview
Description
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile is a chemical compound with a complex structure that includes a piperazine ring substituted with a hydroxyethyl group and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products
Oxidation: 2-[4-(2-Carboxyethyl)piperazin-1-yl]-5-nitrobenzonitrile.
Reduction: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-aminobenzonitrile.
Substitution: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-amidobenzonitrile.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features but different applications.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer compound with similar piperazine and hydroxyethyl groups.
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile is unique due to the presence of the nitrobenzonitrile moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(19)20)1-2-13(11)16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBPUOVLYUVRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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